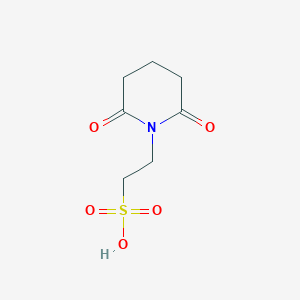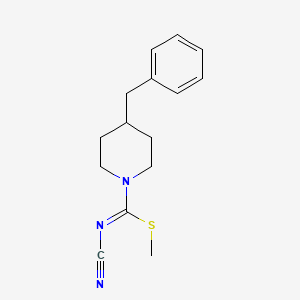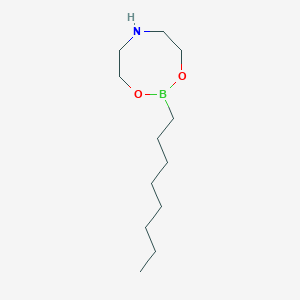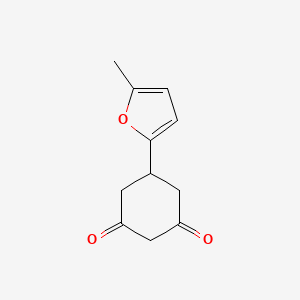![molecular formula C9H9N3OS2 B1429681 3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine CAS No. 1344060-98-5](/img/structure/B1429681.png)
3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine
Vue d'ensemble
Description
The compound “3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine” is a derivative of the 1,3,4-thiadiazole class of compounds . Compounds in this class are known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .
Synthesis Analysis
While specific synthesis information for “3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine” was not found, a similar compound, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide, was synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
Applications De Recherche Scientifique
Anticancer Activity
1,2,4-Thiadiazole derivatives have been extensively studied for their potential as anticancer agents. The presence of the thiadiazole ring can disrupt DNA replication processes, allowing these compounds to inhibit the proliferation of cancer cells. The methoxyphenyl group may further enhance the compound’s ability to interact with biological targets within the cell, potentially leading to improved anticancer efficacy .
Antimicrobial and Antifungal Applications
The structural similarity of thiadiazole to pyrimidine also allows it to interfere with bacterial DNA replication. This makes 3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine a candidate for the development of new antimicrobial and antifungal agents, addressing the growing concern of antibiotic resistance .
Anti-inflammatory Properties
Thiadiazole derivatives are known to exhibit anti-inflammatory properties. By modulating the inflammatory response, this compound could be used in the treatment of chronic inflammatory diseases, providing a new avenue for therapeutic intervention .
Analgesic Effects
The analgesic effects of thiadiazole derivatives make them potential candidates for pain management. Research into the specific mechanisms by which 3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine exerts its analgesic effects could lead to the development of new pain relief medications .
Antipsychotic and Antidepressant Uses
The thiadiazole core structure has been associated with central nervous system activity, suggesting that derivatives like 3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine could be explored for their antipsychotic and antidepressant properties. This could potentially contribute to the treatment of various psychiatric disorders .
Anticonvulsant Potential
Compounds containing the thiadiazole ring have shown anticonvulsant activity, which could be beneficial in the treatment of epilepsy and other seizure-related disorders. Further research into the specific interactions of 3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine with neuronal targets could help in designing new anticonvulsant drugs .
Anti-leishmanial Activity
Leishmaniasis is a disease caused by protozoan parasites, and thiadiazole derivatives have demonstrated the ability to inhibit the growth of these parasites. Investigating the anti-leishmanial activity of this compound could lead to new treatments for this neglected tropical disease .
Enzyme Inhibition
Many thiadiazole derivatives act as enzyme inhibitors, which can be exploited in various therapeutic areas, including metabolic disorders and cancer. The specific enzyme targets for 3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine could be identified through biochemical assays, paving the way for the development of targeted therapies .
Orientations Futures
The future directions for research on “3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Additionally, more research could be done to improve the synthesis methods and understand the mechanisms of action of these compounds .
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)sulfanyl-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS2/c1-13-6-2-4-7(5-3-6)14-9-11-8(10)15-12-9/h2-5H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFFFONJICITAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B1429601.png)


![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B1429605.png)

![3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B1429609.png)
![3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B1429610.png)

![4-[2-(Cyclopropylamino)ethoxy]aniline](/img/structure/B1429613.png)
![7-Chloro-2-cyclobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429616.png)


![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1429621.png)